molecular formula C8H16N2O2 B1449891 (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS No. 1419076-01-9

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Cat. No.: B1449891
CAS No.: 1419076-01-9
M. Wt: 172.22 g/mol
InChI Key: GTAHWJFPMQSLMO-SSDOTTSWSA-N
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Description

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Biological Activity

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine, commonly referred to as 1,4-Dioxa-8-azaspiro[4.5]decane, is a compound with notable biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₄N₂O₂
  • Molar Mass : 158.19 g/mol
  • CAS Number : 177-11-7

Antibacterial Properties

Recent studies have demonstrated that derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane exhibit significant antibacterial activity against various strains of bacteria, particularly Gram-positive and Gram-negative pathogens.

  • Mechanism of Action :
    • The compound acts as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial DNA replication and transcription processes, leading to cell death.
  • Inhibitory Concentrations :
    • A study reported that certain derivatives showed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus .
    • For Gram-negative bacteria like Klebsiella pneumoniae, MIC values were reported between 2 to 16 μg/mL .
  • Case Study :
    • In a mouse model of infection caused by vancomycin-intermediate S. aureus, the compound demonstrated in vivo efficacy, highlighting its potential for treating resistant bacterial infections .

Neuropharmacological Effects

Research has also indicated that 1,4-Dioxa-8-azaspiro[4.5]decane may interact with neurotransmitter systems:

  • Serotonin Receptor Agonism :
    • Some derivatives have been evaluated for their agonistic effects on the 5-HT1A receptor, which is implicated in mood regulation and anxiety . This suggests potential applications in treating psychiatric disorders.
  • CNS Activity :
    • The structural properties of the compound allow it to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Summary Table of Biological Activities

Activity TypeTarget Organism/PathwayMIC (μg/mL)Reference
AntibacterialEnterococcus faecalis<0.03125
AntibacterialStaphylococcus aureus<0.25
AntibacterialKlebsiella pneumoniae2 - 16
Neuropharmacological5-HT1A receptorN/A

Properties

IUPAC Name

[(7R)-1,4-dioxa-8-azaspiro[4.5]decan-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAHWJFPMQSLMO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC12OCCO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CC12OCCO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
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Reactant of Route 2
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 3
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 4
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 5
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 6
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

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